molecular formula C17H36O B1654620 Heptadecan-8-ol CAS No. 2541-75-5

Heptadecan-8-ol

Cat. No.: B1654620
CAS No.: 2541-75-5
M. Wt: 256.5 g/mol
InChI Key: KAYMRANHJDGOQZ-UHFFFAOYSA-N
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Description

Heptadecan-8-ol (CAS 2541-75-5) is a secondary alcohol with the molecular formula C₁₇H₃₆O, characterized by a hydroxyl (-OH) group positioned on the eighth carbon of a 17-carbon aliphatic chain . Secondary alcohols like this compound typically exhibit distinct physicochemical properties compared to their primary counterparts, such as lower melting points and altered solubility profiles, which influence their reactivity and applications .

Properties

CAS No.

2541-75-5

Molecular Formula

C17H36O

Molecular Weight

256.5 g/mol

IUPAC Name

heptadecan-8-ol

InChI

InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

KAYMRANHJDGOQZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCC)O

Canonical SMILES

CCCCCCCCCC(CCCCCCC)O

Other CAS No.

2541-75-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-8-ol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its derivatives. The process is carried out in large reactors where the acid is mixed with a hydrogen gas and a catalyst, and the mixture is heated to high temperatures to facilitate the reduction reaction .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-8-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Esterification: Carboxylic acids, sulfuric acid (H₂SO₄)

    Substitution: Various halogenating agents

Major Products Formed

Mechanism of Action

The mechanism of action of Heptadecan-8-ol involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Primary vs. Secondary Alcohols

  • Heptadecan-1-ol (primary): Exhibits stronger intermolecular hydrogen bonding due to terminal -OH placement, leading to higher melting points and crystallinity. This property makes it suitable for solid formulations in personal care products .
  • This compound (secondary): The internal -OH group reduces molecular symmetry, lowering melting points and enhancing solubility in hydrophobic matrices. Such traits are advantageous in lipid bilayer studies or as plasticizers .

Chain Length Effects

  • Dodecan-1-ol (C12): Shorter chains result in lower viscosity and boiling points compared to this compound (C17). These differences impact applications; for example, Dodecan-1-ol is more volatile and suited for aerosol formulations .

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